molecular formula C15H9BrO2 B13126699 1-Bromo-4-methylanthracene-9,10-dione CAS No. 74204-04-9

1-Bromo-4-methylanthracene-9,10-dione

Cat. No.: B13126699
CAS No.: 74204-04-9
M. Wt: 301.13 g/mol
InChI Key: GQACCLAXQPGBPR-UHFFFAOYSA-N
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Description

1-Bromo-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C({15})H({9})BrO(_{2}) It is a derivative of anthraquinone, characterized by the presence of a bromine atom and a methyl group attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 4-methylanthracene-9,10-dione. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.

    Oxidation and Reduction: The anthraquinone core can undergo redox reactions. For example, it can be reduced to the corresponding anthracene derivative using reducing agents like sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly notable.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

Major Products:

    Substitution: 4-Methylanthracene-9,10-dione derivatives with various substituents replacing the bromine atom.

    Oxidation: Anthraquinone derivatives with additional oxygen functionalities.

    Reduction: 4-Methylanthracene derivatives.

Scientific Research Applications

1-Bromo-4-methylanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various functionalized anthraquinones.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Bromo-4-methylanthracene-9,10-dione exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atom and the anthraquinone core play crucial roles in its reactivity and interaction with molecular targets. Pathways involved often include oxidative stress and inhibition of key enzymes.

Comparison with Similar Compounds

    1-Bromoanthraquinone: Lacks the methyl group, making it less sterically hindered.

    4-Methylanthraquinone: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    1-Chloro-4-methylanthracene-9,10-dione: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness: 1-Bromo-4-methylanthracene-9,10-dione is unique due to the combination of the bromine atom and the methyl group, which confer distinct chemical properties. This combination enhances its utility in specific synthetic applications and biological studies, making it a valuable compound in research and industry.

Properties

CAS No.

74204-04-9

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

1-bromo-4-methylanthracene-9,10-dione

InChI

InChI=1S/C15H9BrO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3

InChI Key

GQACCLAXQPGBPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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